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Compound of Interest

Compound Name: Salviolone

Cat. No.: B050783 Get Quote

A comprehensive analysis of current research reveals Salviolone, a natural compound derived

from Salvia miltiorrhiza, demonstrates a significant selective cytotoxic effect against various

cancer cell lines while exhibiting minimal toxicity to normal, healthy cells. This differential

activity, coupled with its multi-pronged attack on cancer-promoting signaling pathways,

positions Salviolone as a promising candidate for further oncological drug development.

Salviolone's preferential targeting of cancer cells is a critical attribute for any potential

therapeutic agent, aiming to maximize efficacy while minimizing side effects. Experimental data

consistently shows a substantial difference in the concentration of Salviolone required to

inhibit the growth of cancer cells compared to their non-malignant counterparts.

Comparative Cytotoxicity: A Clear Margin of Safety
Quantitative analysis underscores Salviolone's selectivity. The half-maximal inhibitory

concentration (IC50) and effective concentration (EC50) values, which represent the

concentration of a drug that is required for 50% inhibition in vitro, are significantly lower for

cancer cells than for normal cells.
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Cell Line Cell Type

Salviolone
Concentration (µM)
for 50% Viability
Inhibition

Citation(s)

A375 Human Melanoma ~20 (EC50) [1][2]

MeWo Human Melanoma ~20 (EC50) [1][2]

HeLa
Human Cervical

Cancer
20 (IC50) [3]

NHEM
Normal Human

Melanocytes
>60 (EC50) [1][2]

FR-2
Normal Rat

Fibroblasts
120 (IC50) [3]

This marked difference in effective concentrations highlights Salviolone's therapeutic window,

suggesting it can be administered at levels toxic to cancerous cells but safe for normal tissues.

For instance, at concentrations around 20 µM, Salviolone effectively halves the viability of

melanoma and cervical cancer cells, whereas normal human melanocytes and rat fibroblasts

remain largely unaffected even at three to six times that concentration respectively.[1][2][3]

Unraveling the Mechanism: A Multi-Target Approach
in Cancer Cells
Salviolone's anti-cancer activity stems from its ability to interfere with multiple signaling

pathways that are crucial for tumor growth and survival. In melanoma cells, Salviolone has

been shown to impair cell cycle progression and increase the expression of the p21 protein in a

p53-dependent manner.[1][4] It also modulates the phosphorylation of STAT3, a key protein

involved in cell survival and proliferation.[1][4] Furthermore, Salviolone inhibits colony

formation and the activity of metalloproteinase-2 (MMP-2), an enzyme critical for cancer cell

invasion and metastasis.[1][4]

In cervical cancer cells, Salviolone induces autophagic cell death and causes cell cycle arrest

in the G2/M phase.[3] It also suppresses the migration and invasion of these cells by inhibiting

the Nf-kB/m-TOR/PI3K/AKT signaling pathway.[3]
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The following diagrams illustrate the key signaling pathways affected by Salviolone in cancer

cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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